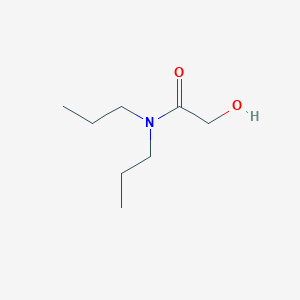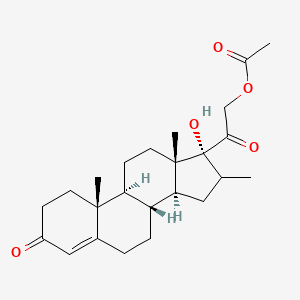
5-Ethyl-1-phenyl-1H-pyridin-2-one
Overview
Description
It belongs to the class of indole derivatives and contains an indole nucleus. The indole scaffold has been found in various synthetic drug molecules, making it an important pharmacophore for drug development .
Synthesis Analysis
The synthesis of 5-Ethyl-1-phenyl-1H-pyridin-2-one involves several methods. One common approach is the Hantzsch reaction , which utilizes a condensation reaction between ethyl acetoacetate , benzaldehyde , and ammonium acetate . This reaction yields the desired compound along with water as a byproduct .
Molecular Structure Analysis
The molecular structure of 5-Ethyl-1-phenyl-1H-pyridin-2-one consists of a pyridine ring fused with an indole moiety. The ethyl group is attached to the pyridine nitrogen, and the phenyl group is positioned ortho to the nitrogen atom. The compound’s aromatic nature arises from the delocalization of π-electrons across the benzene and pyridine rings .
Chemical Reactions Analysis
5-Ethyl-1-phenyl-1H-pyridin-2-one participates in various chemical reactions due to its indole and pyridine moieties. These reactions include electrophilic substitutions, nucleophilic additions, and cyclizations. Researchers have explored its reactivity in the context of drug synthesis and functionalization .
Physical And Chemical Properties Analysis
Mechanism of Action
Future Directions
properties
IUPAC Name |
5-ethyl-1-phenylpyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-2-11-8-9-13(15)14(10-11)12-6-4-3-5-7-12/h3-10H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANOHWLVAFCHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)C=C1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00435994 | |
| Record name | 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-1-phenyl-1H-pyridin-2-one | |
CAS RN |
53427-98-8 | |
| Record name | 5-ETHYL-1-PHENYL-1H-PYRIDIN-2-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00435994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

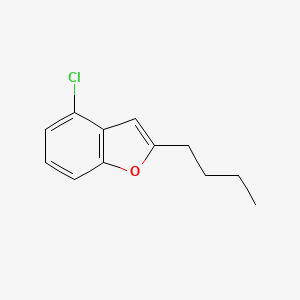
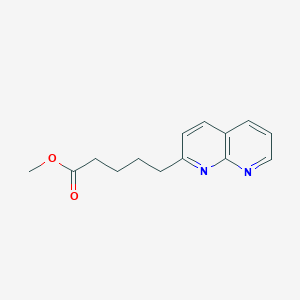


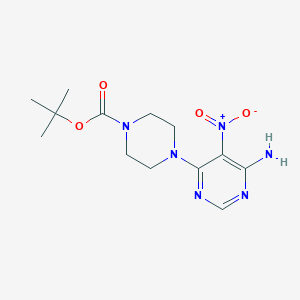
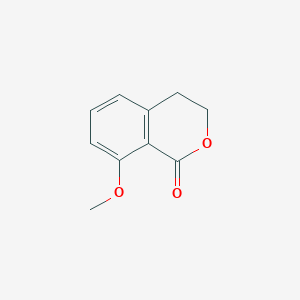
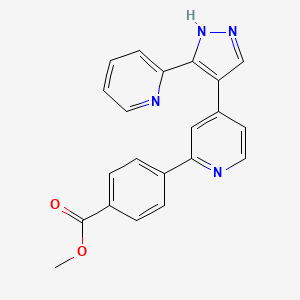
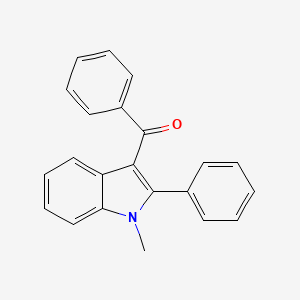

![3-Phenyl-1-(pyridin-2-yl)-5,6,7,8,9,10,11,12,13,14-decahydrocyclododeca[c]pyridine](/img/structure/B1626229.png)
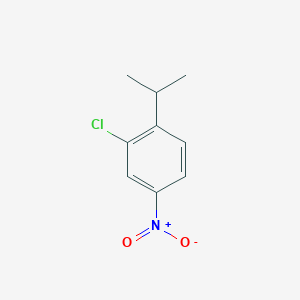
![7-Chloro-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1626231.png)
